2-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
Description
Properties
IUPAC Name |
5-[1-(4-tert-butylphenyl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-19(2,3)14-5-7-15(8-6-14)28(25,26)24-11-13(12-24)18-22-17(23-27-18)16-20-9-4-10-21-16/h4-10,13H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRIRIPGELFOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the azetidine and oxadiazole moieties under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: Sulfones and sulfoxides.
Reduction: Amines and hydrazines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes.
Industry
Polymer Science: The compound can be incorporated into polymers to enhance their properties.
Electronics: Its electronic properties make it suitable for use in organic electronic devices.
Mechanism of Action
The mechanism of action of 2-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-((4-Methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
- 5-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
Uniqueness
The presence of the tert-butyl group in 2-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine imparts unique steric and electronic properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to molecular targets compared to its analogs with smaller substituents.
Biological Activity
The compound 2-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an oxadiazole and an azetidine moiety, which are known for their diverse pharmacological properties. The presence of the tert-butylbenzenesulfonyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole ring is known for its role in modulating biological pathways, potentially functioning as an enzyme inhibitor or receptor antagonist.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may bind to specific receptors, affecting signal transduction pathways crucial for various physiological processes.
Antiviral Activity
Research indicates that oxadiazole derivatives exhibit antiviral properties against several RNA viruses. A study showed that similar compounds could inhibit the expression of viral antigens in Hepatitis B virus (HBV) models, suggesting potential applications in antiviral drug development .
Antitumor Activity
Preliminary studies have demonstrated that compounds with similar structures possess cytotoxic effects against various tumor cell lines. For instance, derivatives were tested against breast and liver cancer cell lines, showing selective cytotoxicity while sparing normal cells .
Comparative Studies
Table 1 summarizes the biological activities of this compound compared to related compounds.
| Compound Name | Antiviral Activity | Antitumor Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Enzyme inhibition |
| 2-benzenesulfonylalkyl oxadiazoles | High | Moderate | Viral antigen inhibition |
| Other oxadiazole derivatives | Low | High | Various |
Case Studies
A notable case study involved the synthesis and evaluation of similar oxadiazole compounds for their anti-HBV activity. Compounds were assessed for their ability to inhibit HBsAg and HBeAg expression in a concentration-dependent manner. Results showed effective inhibition comparable to standard antiviral agents like lamivudine .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what are critical optimization steps?
The synthesis typically involves multi-step procedures, starting with the preparation of the azetidine sulfonyl moiety and subsequent cyclization to form the 1,2,4-oxadiazole ring. Key steps include:
- Sulfonylation : Reacting 4-tert-butylbenzenesulfonyl chloride with azetidine derivatives under basic conditions (e.g., triethylamine in dry DCM) to ensure high yield .
- Oxadiazole formation : Cyclizing amidoxime intermediates with activated pyrimidine carbonyl groups under microwave-assisted conditions (e.g., 120°C, 30 min) to improve reaction efficiency .
- Purification : Using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product.
Q. How is structural confirmation achieved for this compound?
Structural characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the tert-butyl group in the sulfonyl moiety shows a singlet at ~1.3 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray crystallography : Using SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve bond angles and torsional strain in the azetidine ring .
Q. What biological assays are appropriate for initial activity screening?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based protocols (e.g., ADP-Glo™ kinase assay) to measure IC₅₀ values .
- Antimicrobial testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How can contradictory activity data across studies be resolved?
Contradictions often arise from assay variability or compound stability issues. Mitigation strategies include:
- Cross-validation : Repeating assays in orthogonal systems (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Stability studies : HPLC monitoring of compound degradation under physiological conditions (PBS, 37°C) to rule out false negatives .
- Dose-response refinement : Using 8-point dilution series instead of 4-point to improve IC₅₀ accuracy .
Q. What computational methods are suitable for target identification?
- Molecular docking : AutoDock Vina or Glide to predict binding modes with kinase ATP pockets (e.g., EGFR, PI3K) .
- Molecular Dynamics (MD) simulations : GROMACS for assessing conformational stability of the sulfonyl-azetidine group in aqueous environments .
- Pharmacophore modeling : Phase (Schrödinger) to map essential interactions (e.g., hydrogen bonding with pyrimidine N1) .
Q. How can synthetic yield be optimized without compromising purity?
- Catalyst screening : Testing Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura coupling steps to reduce byproducts .
- Solvent optimization : Replacing DMF with acetonitrile in cyclization steps to minimize decomposition .
- In-line analytics : ReactIR for real-time monitoring of intermediate formation to adjust reaction parameters dynamically .
Q. What strategies are effective for Structure-Activity Relationship (SAR) studies?
- Substituent variation : Modifying the pyrimidine ring (e.g., 5-F, 5-Cl) to assess electronic effects on kinase inhibition .
- Bioisosteric replacement : Swapping the 1,2,4-oxadiazole with 1,3,4-oxadiazole to evaluate ring stability .
- Fragment-based design : Using the azetidine sulfonyl group as a hinge-binding fragment in kinase inhibitor libraries .
Q. What analytical methods resolve ambiguities in stereochemical assignments?
- NOESY NMR : Detecting spatial proximity between the tert-butyl group and azetidine protons .
- Vibrational Circular Dichroism (VCD) : Differentiating enantiomers via chiral center vibrational modes .
- Crystallographic twinning analysis : SHELXD for resolving overlapping diffraction patterns in racemic crystals .
Methodological Considerations
- Data validation : Use triplicate runs for biological assays and report standard deviations .
- Negative controls : Include DMSO-only controls in cytotoxicity assays to rule out solvent effects .
- Software tools : Cite SHELX (for crystallography) and Gaussian (for DFT calculations) in computational studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
